molecular formula C12H21NO B3169667 N-(1-(adamantan-1-yl)ethyl)hydroxylamine CAS No. 937650-35-6

N-(1-(adamantan-1-yl)ethyl)hydroxylamine

Cat. No. B3169667
CAS RN: 937650-35-6
M. Wt: 195.3 g/mol
InChI Key: MYRPSUXUTIGXBP-UHFFFAOYSA-N
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Description

“N-(1-(adamantan-1-yl)ethyl)hydroxylamine” is a chemical compound with the CAS Number: 937650-35-6 . It has a molecular weight of 195.3 .

Scientific Research Applications

Biologic Activity and Pharmacological Potential

Hydroxylamine derivatives, including N-(1-(adamantan-1-yl)ethyl)hydroxylamine, exhibit a range of biologic activities, both beneficial and hazardous. Initially recognized for their potent mutagenic capabilities in vitro, these compounds surprisingly do not demonstrate carcinogenic properties but have shown carcinostatic activity against certain tumors in animals. Furthermore, hydroxylamine derivatives have been found to inactivate or inhibit several cellular enzymes and some viruses in vitro, underscoring their potential therapeutic applications (Gross, 1985).

The pharmacological profile of adamantane-based compounds, including those related to N-(1-(adamantan-1-yl)ethyl)hydroxylamine, highlights their utility in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. Adamantane derivatives like amantadine and memantine are already in use, and research indicates that certain adamantane derivatives have pharmacological potentials that exceed those of established treatments, pointing to promising directions for future biochemical, pharmacological, and medicinal chemistry studies (Dembitsky, Gloriozova, & Poroikov, 2020).

Synthesis and Chemical Properties

The synthesis and chemical properties of adamantylated nucleic bases and related compounds, including hydroxylamine derivatives, have been extensively reviewed. These compounds, due to their unique structural characteristics, have garnered significant attention for their potential to create highly effective and selective drugs. Recent advancements in overcoming synthesis limitations and the promising biological activity data suggest a bright future for research in this domain (Shokova & Kovalev, 2013).

Antioxidant Evaluation

Isoxazolone derivatives, related to hydroxylamine chemistry, have shown significant biological and medicinal properties. Their role as intermediates for various heterocycles and the ability to undergo numerous chemical transformations highlight the versatility and potential therapeutic applications of these compounds. Recent research into the facile synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones further underscores the importance of hydroxylamine derivatives in developing new treatments and understanding their mechanisms of action (Laroum, Boulcina, Bensouici, & Debache, 2019).

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13-14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRPSUXUTIGXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(adamantan-1-yl)ethyl)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Reactant of Route 2
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Reactant of Route 3
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Reactant of Route 4
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Reactant of Route 5
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Reactant of Route 6
N-(1-(adamantan-1-yl)ethyl)hydroxylamine

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